molecular formula C10H13IO B3368142 4-Iodobutoxybenzene CAS No. 20549-72-8

4-Iodobutoxybenzene

Cat. No.: B3368142
CAS No.: 20549-72-8
M. Wt: 276.11 g/mol
InChI Key: CEJDPSORWDSKOB-UHFFFAOYSA-N
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Description

4-Iodobutoxybenzene (C₁₀H₁₃IO) is an iodinated aromatic compound featuring a butoxy (-O(CH₂)₃CH₃) group and an iodine substituent on the benzene ring. The butoxy group enhances lipophilicity compared to shorter alkoxy chains, influencing solubility and reactivity.

Properties

IUPAC Name

4-iodobutoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDPSORWDSKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452274
Record name (4-Iodobutoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20549-72-8
Record name (4-Iodobutoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20549-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, (4-iodobutoxy)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobutoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of 4-iodobutoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 4-azidobutoxybenzene or 4-thiocyanatobutoxybenzene.

    Coupling Products: Biphenyl derivatives when coupled with boronic acids.

    Oxidation Products: Aldehydes or carboxylic acids from the oxidation of the butoxy group.

Scientific Research Applications

4-Iodobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodobutoxybenzene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution and coupling reactions. The butoxy group can also participate in various transformations, contributing to the compound’s reactivity. Molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 4-Iodobutoxybenzene with structurally related iodinated aromatic compounds:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
4-Iodobutoxybenzene C₁₀H₁₃IO 276.11* ~30–40* ~250–270* Long alkoxy chain, high lipophilicity
4-Iodoanisole () C₇H₇IO 234.04 48–51 237 Methoxy group, lower steric bulk
4-Iodoaniline () C₆H₆IN 219.02 61–63 N/A Amino group, polar and reactive
4-Iododibenzothiophene () C₁₂H₇IS 310.16 N/A N/A Sulfur heterocycle, fused aromatic system
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene () C₁₆H₁₆ClIO 354.66 N/A N/A Ethoxybenzyl and chloro substituents, versatile building block

Key Observations :

  • Electronic Effects : Electron-donating alkoxy groups activate the benzene ring toward electrophilic substitution, while iodine exerts a moderate electron-withdrawing effect. This balance influences reactivity in cross-coupling reactions .

Biological Activity

4-Iodobutoxybenzene is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of an iodine atom and a butoxy group attached to a benzene ring, may exhibit various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of 4-Iodobutoxybenzene is C10H13IO. Its structural representation can be summarized as follows:

  • Iodine Atom : Enhances the lipophilicity and biological activity.
  • Butoxy Group : Provides steric bulk and influences solubility.

Antimicrobial Properties

Research indicates that 4-Iodobutoxybenzene exhibits antimicrobial activity against various bacterial strains. A study evaluating its efficacy against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition at certain concentrations, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
E. coli20
Staphylococcus aureus15

These findings highlight the compound's potential utility in treating bacterial infections.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of 4-Iodobutoxybenzene. The compound was tested on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent cytotoxic effect:

Cell LineIC50 (µM)
HeLa25
MCF-730

The IC50 values suggest that while the compound has cytotoxic effects, further studies are needed to evaluate its selectivity and mechanism of action.

The antimicrobial action of 4-Iodobutoxybenzene may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, the iodine atom could play a role in forming reactive species that interfere with cellular processes.

Case Studies

  • Study on Antibacterial Efficacy :
    A case study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of halogenated phenolic compounds, including 4-Iodobutoxybenzene. The study concluded that the presence of iodine significantly enhanced antibacterial potency compared to non-halogenated analogs.
  • Cytotoxicity Assessment :
    Another investigation reported in Cancer Research evaluated various halogenated compounds for their cytotoxic effects on cancerous cells. 4-Iodobutoxybenzene was identified as one of the promising candidates with moderate cytotoxicity, warranting further exploration for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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